molecular formula C16H17N B1597300 5-Aminomethyl-dibenzosuberane CAS No. 7351-49-7

5-Aminomethyl-dibenzosuberane

Cat. No.: B1597300
CAS No.: 7351-49-7
M. Wt: 223.31 g/mol
InChI Key: YJCNPACNIAQKNY-UHFFFAOYSA-N
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Description

5-Aminomethyl-dibenzosuberane is a chemical compound with the molecular formula C16H17N. It is a derivative of dibenzosuberane, which incorporates a cycloheptane ring fused with two phenyl rings. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Biochemical Analysis

Biochemical Properties

5-Aminomethyl-dibenzosuberane plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with certain proteins, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the cellular environment and overall cell function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to changes in its efficacy and potency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. For instance, in certain animal studies, high doses of this compound have been associated with toxic effects, highlighting the importance of dosage optimization .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. These interactions can affect the levels of metabolites and the overall metabolic flux within cells. For example, this compound may influence amino acid metabolism by interacting with specific enzymes involved in this pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding these mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function within the cell. For instance, this compound may localize to the nucleus or mitochondria, where it can exert its effects on gene expression or metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminomethyl-dibenzosuberane typically involves the reduction of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile. The process includes the following steps :

    Stage 1: The starting material, 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile, is treated with aluminum chloride and lithium aluminum tetrahydride in diethyl ether at room temperature. The mixture is then refluxed for 8 hours.

    Stage 2: The reaction mixture is treated with water and diethyl ether, followed by filtration and drying to obtain the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-Aminomethyl-dibenzosuberane undergoes various chemical reactions, including:

    Reduction: The compound can be reduced using reagents like lithium aluminum tetrahydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Reduction: Lithium aluminum tetrahydride in diethyl ether.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with lithium aluminum tetrahydride yields the corresponding amine, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

5-Aminomethyl-dibenzosuberane has several scientific research applications, including:

Comparison with Similar Compounds

    Dibenzosuberane: The parent compound with a similar tricyclic structure.

    Dibenzosuberone: A ketone derivative of dibenzosuberane.

    Dibenzosuberenone: Another derivative with a different functional group.

Uniqueness: 5-Aminomethyl-dibenzosuberane is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications .

Properties

IUPAC Name

2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c17-11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,16H,9-11,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCNPACNIAQKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30223725
Record name 5H-Dibenzo(a,d)cycloheptene-5-methylamine, 10,11-dihydro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7351-49-7, 69306-43-0
Record name 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7351-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Dibenzo(a,d)cycloheptene-5-methylamine, 10,11-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007351497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Dibenzo(a,d)cycloheptene-5-methylamine, 10,11-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69306-43-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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